N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide
CAS No.:
Cat. No.: VC16322996
Molecular Formula: C18H21FN6O2
Molecular Weight: 372.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H21FN6O2 |
|---|---|
| Molecular Weight | 372.4 g/mol |
| IUPAC Name | N-[2-[(3-fluorophenyl)methylamino]-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
| Standard InChI | InChI=1S/C18H21FN6O2/c19-15-4-1-3-14(11-15)12-22-16(26)13-23-18(27)25-9-7-24(8-10-25)17-20-5-2-6-21-17/h1-6,11H,7-10,12-13H2,(H,22,26)(H,23,27) |
| Standard InChI Key | WXWFHCGHDKLVGQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NCC3=CC(=CC=C3)F |
Introduction
Synthesis
While specific synthesis details for this compound were not found in the provided sources, it likely involves:
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Formation of the Piperazine Core: Piperazine derivatives are typically synthesized via nucleophilic substitution or reductive amination.
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Introduction of the Pyrimidinyl Group: This step may involve coupling reactions using pyrimidine derivatives.
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Attachment of the Fluorobenzyl Side Chain: Achieved through alkylation or reductive amination using 3-fluorobenzaldehyde or similar precursors.
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Final Amidation Step: The carboxamide group is introduced via reaction with an activated ester or acid chloride.
Potential Applications
Given its structural features, this compound could be explored for various pharmacological applications:
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Antimicrobial Activity: Piperazine and pyrimidine derivatives are known for their antimicrobial properties .
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Anti-inflammatory Potential: Similar compounds have shown activity as inhibitors of enzymes like 5-lipoxygenase .
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Antiviral Research: Carboxamide derivatives have been studied for disrupting viral protein-protein interactions .
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Antimalarial Activity: Piperazine-based compounds have demonstrated efficacy against Plasmodium falciparum .
Research Context
The compound's relevance can be inferred from studies on structurally similar molecules:
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Pyrimidine Derivatives: These are widely studied for their roles in antimicrobial and antiviral therapies due to their ability to interact with nucleic acid synthesis pathways .
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Fluorobenzyl Substituents: Fluorinated aromatic groups enhance metabolic stability and binding affinity in drug design .
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Piperazine Frameworks: Commonly found in CNS-active drugs, suggesting possible neurological applications.
Research Gaps and Future Directions
Further research is needed to:
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Characterize the compound using spectroscopic methods (e.g., NMR, LC-MS).
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Evaluate its biological activity through in vitro and in vivo assays.
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Optimize its structure for specific therapeutic targets through medicinal chemistry approaches.
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